![molecular formula C11H11FN4O2S B5516994 ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)

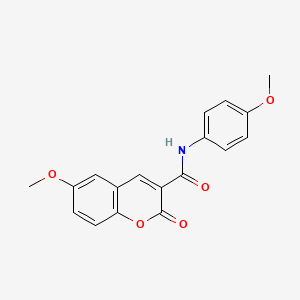

ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate is a compound of interest due to its unique molecular structure, which may have implications in various chemical reactions and potential applications in material science, catalysis, and pharmaceuticals. The compound embodies a tetrazole ring, a fluorophenyl group, and a thioacetate ester, indicating potential for diverse reactivity and utility.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step organic reactions, starting with the formation of the core structure followed by functional group modifications. For instance, compounds with intricate heterocyclic frameworks and thioacetate functionalities are synthesized through condensation, cyclization, and substitution reactions, employing strategies like the use of active methylene reagents to introduce desired substituents (Mohareb et al., 2004).

Molecular Structure Analysis

The molecular structure of ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate, particularly its crystal structure, would be characterized by techniques such as X-ray crystallography. Related compounds exhibit interesting structural features, such as intermolecular hydrogen bonding and π-π stacking, contributing to their stability and reactivity (Lee et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions at the tetrazole and thioacetate functionalities. These groups can participate in nucleophilic substitution reactions, act as ligands in coordination compounds, and undergo transformations under specific conditions, leading to the formation of novel heterocyclic systems with potential biological activity (Mohareb & Gamaan, 2018).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the material's behavior in different environments. These properties are determined by the compound's molecular geometry, intermolecular forces, and overall molecular stability. Analyzing related compounds provides insights into how structural elements like the tetrazole ring and substituents affect these properties (DyaveGowda et al., 2002).

Chemical Properties Analysis

The chemical properties of ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate, including reactivity, stability, and potential reaction pathways, can be inferred from studies on similar compounds. The presence of a tetrazole ring suggests potential for acting as an electron-rich site for electrophilic attack, while the thioacetate group may undergo hydrolysis or serve as a nucleophile in various reactions (Nassiri & Milani, 2020).

科学的研究の応用

Heterocyclic Compound Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been synthesized and explored for their reactivity toward active methylene reagents, leading to the formation of pyran, pyridine, and pyridazine derivatives. This research indicates the potential of ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate or related compounds in synthesizing a wide range of heterocyclic compounds with diverse applications in pharmaceuticals and materials science (Mohareb et al., 2004).

Anticancer Agents

New quinazolinone-based derivatives, such as ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, have been synthesized using the S-arylation method. These compounds exhibit potent cytotoxic activity against various human cancer cell lines, highlighting their potential as effective anti-cancer agents. The study underscores the significant role of ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate derivatives in developing new anticancer therapies (Riadi et al., 2021).

Antirheumatic Potential

Derivatives of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown significant antioxidant, analgesic, and anti-rheumatic effects. This research opens avenues for the use of ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate derivatives in treating rheumatic diseases, providing a basis for further pharmacological studies (Sherif & Hosny, 2014).

Materials Science Applications

The electrochemical polymerization and characterization of poly(3-(4-fluorophenyl)thiophene) from derivatives like ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates showcase their utility in materials science, especially in developing electroactive polymers for use in electronics and energy storage devices. This research highlights the versatility of ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate derivatives in crafting materials with specific electrical properties (Naudin et al., 2002).

Antimicrobial and Antifungal Activities

Several derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating the broad potential of ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate compounds in developing new antimicrobial agents. These studies suggest the compounds' effectiveness against a range of bacterial and fungal pathogens, underscoring their importance in addressing antibiotic resistance and the need for new antimicrobial strategies (Wardkhan et al., 2008).

特性

IUPAC Name |

ethyl 2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2S/c1-2-18-10(17)7-19-11-13-14-15-16(11)9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIRCNIZLHQODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=NN1C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5516912.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5516923.png)

![(2S)-N~1~-(2-furylmethyl)-N~2~-[3-(1H-pyrazol-1-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B5516925.png)

![4-methoxy-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-phenylpiperidine](/img/structure/B5516933.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(propylthio)acetyl]piperidine](/img/structure/B5516940.png)

![N-[3-cyano-5-ethyl-4-(2-methoxyphenyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5516946.png)

![N-[3-(acetylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516952.png)

![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516959.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5516966.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)

![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)

![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)

![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)